molecular formula C15H14N2OS B12923622 5-Methyl-1-(naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one CAS No. 87973-72-6

5-Methyl-1-(naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one

Cat. No.: B12923622
CAS No.: 87973-72-6
M. Wt: 270.4 g/mol
InChI Key: UAMJQAQTVNKMOV-UHFFFAOYSA-N
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Description

5-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxotetrahydropyrimidinones. This compound is characterized by the presence of a naphthalene ring attached to a tetrahydropyrimidinone core, which is further substituted with a methyl group and a thioxo group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of naphthalene-1-carbaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thioxotetrahydropyrimidinone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced tetrahydropyrimidinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Thioxotetrahydropyrimidin-4(1H)-one: Lacks the naphthalene and methyl groups, making it less hydrophobic and potentially less bioactive.

    1-(Naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one: Similar structure but without the methyl group, which may affect its reactivity and biological activity.

    5-Methyl-2-thioxotetrahydropyrimidin-4(1H)-one:

Uniqueness

The presence of both the naphthalene ring and the methyl group in 5-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one imparts unique chemical and biological properties. These structural features enhance its hydrophobicity, reactivity, and potential for interaction with biological targets, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

87973-72-6

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

5-methyl-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C15H14N2OS/c1-10-9-17(15(19)16-14(10)18)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,9H2,1H3,(H,16,18,19)

InChI Key

UAMJQAQTVNKMOV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=S)NC1=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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